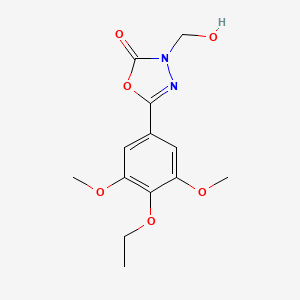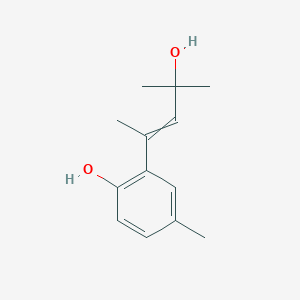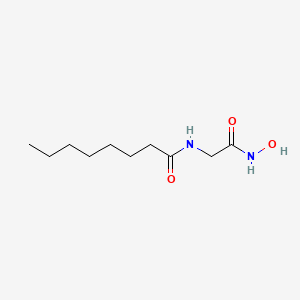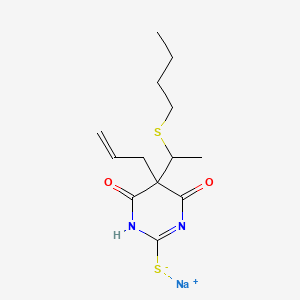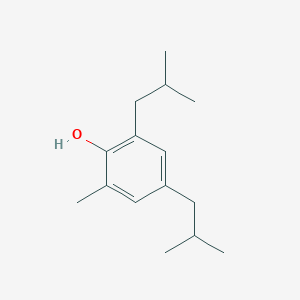
Diisobutyl-o-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl-o-cresol is an organic compound belonging to the class of cresols, which are methylphenols. It is a derivative of o-cresol, where two isobutyl groups are attached to the aromatic ring. Cresols are known for their antiseptic and disinfectant properties and are used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisobutyl-o-cresol can be synthesized through the alkylation of o-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction scheme is as follows:
o-Cresol+2IsobutyleneAcid Catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors where o-cresol and isobutylene are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diisobutyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
Diisobutyl-o-cresol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antiseptic and disinfectant properties.
Industry: Utilized in the production of resins, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism by which diisobutyl-o-cresol exerts its effects involves the disruption of bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This action is similar to other phenolic compounds, which are known for their germicidal properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Cresol: The parent compound, which lacks the isobutyl groups.
m-Cresol and p-Cresol: Isomers of o-cresol with different positions of the methyl group.
Diisobutyl-m-cresol and Diisobutyl-p-cresol: Analogous compounds with isobutyl groups attached to m-cresol and p-cresol, respectively.
Uniqueness
Diisobutyl-o-cresol is unique due to the presence of two bulky isobutyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This structural modification can enhance its effectiveness as an antimicrobial agent compared to its parent compound, o-cresol.
Propriétés
Numéro CAS |
66027-98-3 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2-methyl-4,6-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10(2)6-13-8-12(5)15(16)14(9-13)7-11(3)4/h8-11,16H,6-7H2,1-5H3 |
Clé InChI |
SOGRWPBNEICCRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


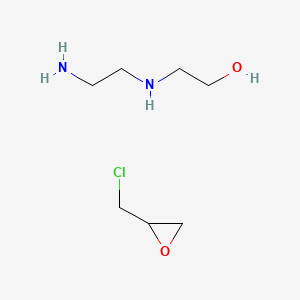
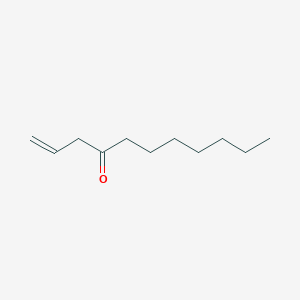
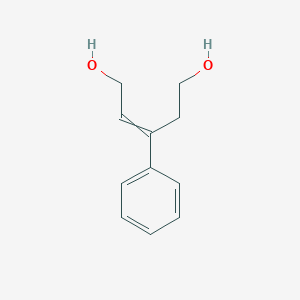
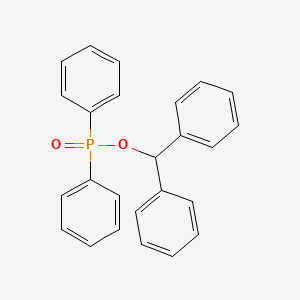
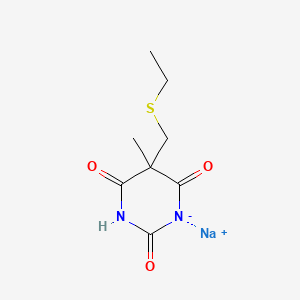
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
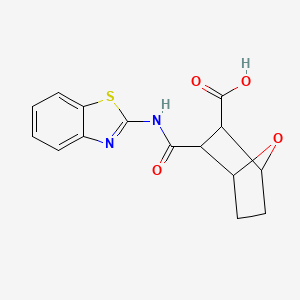
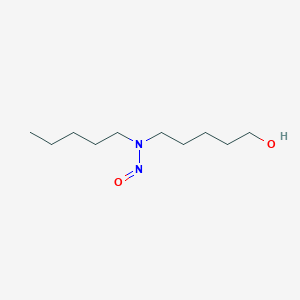
![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)

